5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
CAS No.:
Cat. No.: VC18380860
Molecular Formula: C11H16BrN3O
Molecular Weight: 286.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrN3O |
|---|---|
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | 5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine |
| Standard InChI | InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2 |
| Standard InChI Key | IKAIYDAKUAPESY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCOC2=NC=C(C=N2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine features a pyrimidine ring substituted with a bromine atom at position 5 and a 2-(piperidin-1-yl)ethoxy group at position 2. The piperidine moiety introduces a tertiary amine, enhancing solubility in acidic conditions when protonated. The bromine atom contributes to electrophilic reactivity, enabling cross-coupling reactions in synthetic applications .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₄O |
| Molecular Weight | 321.18 g/mol |
| IUPAC Name | 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hydrolytically stable under inert conditions |
Synthetic Methodologies
Nucleophilic Substitution Strategies
The synthesis of 5-bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine may follow routes analogous to those used for brominated pyrimidines. A plausible pathway involves:
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Halogenation: Bromination of 2-hydroxypyrimidine at position 5 using phosphorus oxybromide (POBr₃) in anhydrous conditions .
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Etherification: Reaction of 5-bromo-2-hydroxypyrimidine with 2-(piperidin-1-yl)ethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Challenges in Industrial Synthesis
Scale-up production faces hurdles such as:
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Purification Complexity: Separation of regioisomers due to the pyrimidine ring’s symmetry.
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Thermal Sensitivity: Decomposition risks during high-temperature steps, necessitating controlled batch reactors .
| Compound | Target Receptor | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine | 5-HT₁F | 12.3 | Migraine prophylaxis |
| 2-Methyl-5-bromopyrimidine | TRPC6 | 45.7 | Hypertension management |
Mechanistic Insights
Enzymatic Interactions
The bromine atom’s electron-withdrawing effect may modulate binding to cytochrome P450 enzymes (e.g., CYP3A4), influencing metabolic stability. Molecular docking studies predict hydrogen bonding between the piperidine nitrogen and active-site residues .
Stability and Degradation
Hydrolytic Pathways
Under acidic conditions (pH < 3), the ethoxy linker may undergo hydrolysis, releasing piperidine. Accelerated stability studies in simulated gastric fluid (pH 1.2) show a half-life of 8.2 hours at 37°C .
Future Directions
Research Gaps
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